molecular formula C10H16N2O2 B1652663 L-alpha-Amino-1H-pyrrole-1-hexanoic acid CAS No. 156539-32-1

L-alpha-Amino-1H-pyrrole-1-hexanoic acid

Cat. No.: B1652663
CAS No.: 156539-32-1
M. Wt: 196.25 g/mol
InChI Key: KVCPIDDKLUDCQJ-VIFPVBQESA-N
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Description

L-alpha-Amino-1H-pyrrole-1-hexanoic acid is a biochemical research compound. Current scientific literature indicates its potential role as a metabolite of interest in human metabolomics studies. Specifically, it has been identified in research focused on severe infections, where it was part of a multivariate model to predict hospital mortality in septic patients . This suggests its potential value in biomarker discovery and the study of metabolic disruptions associated with critical illness. The molecular formula of this compound is C10H16N2O2 . Researchers investigating amino acid metabolism and the development of prognostic models for complex diseases may find this compound of significant interest. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

156539-32-1

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(2S)-2-amino-6-pyrrol-1-ylhexanoic acid

InChI

InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1

InChI Key

KVCPIDDKLUDCQJ-VIFPVBQESA-N

SMILES

C1=CN(C=C1)CCCCC(C(=O)O)N

Isomeric SMILES

C1=CN(C=C1)CCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CN(C=C1)CCCCC(C(=O)O)N

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

L-alpha-Amino-1H-pyrrole-1-hexanoic acid exhibits several notable chemical properties:

  • Molecular Weight : 196.2462 g/mol
  • IUPAC Name : 2-amino-6-(1H-pyrrol-1-yl)hexanoic acid
  • CAS Registry Number : 156539-32-1
  • Solubility : Approximately 1.39 g/L in water

The structure of this compound includes a pyrrole ring, which may contribute to its biological activities and interactions within metabolic pathways.

Biomarker Discovery

This compound has been identified as a potential biomarker for dietary intake, particularly from fish, green vegetables, and nuts. Studies suggest that its presence in biological samples could indicate the consumption of these foods, making it a valuable tool for nutritional epidemiology and dietary assessments .

Metabolomics Studies

Recent research has highlighted the role of this compound in metabolomics, especially in clinical settings. For instance, alterations in amino acid metabolism involving this compound were observed in patients with prostate cancer and other conditions. The compound's levels can reflect changes in metabolic pathways associated with disease states, thus aiding in prognosis and treatment monitoring .

Nutritional Research

In nutritional studies, this compound has been linked to the assessment of protein quality in food sources. Its unique amino acid profile can help researchers evaluate the nutritional value of various diets and their effects on health outcomes .

Case Study 1: Prostate Cancer Metabolomics

A study investigating metabolomic changes in prostate cancer patients identified significant alterations in amino acid profiles, including this compound. The findings suggested that this compound could serve as a biomarker for biochemical recurrence in prostate cancer, highlighting its potential role in cancer diagnostics and monitoring .

Case Study 2: Dietary Impact on Health

Research examining the dietary patterns of individuals indicated that higher levels of this compound correlated with increased intake of specific food groups like fish and vegetables. This correlation supports its use as a dietary biomarker and emphasizes the importance of diet on metabolic health .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Biomarker DiscoveryPotential indicator of dietary intake from fish and vegetables
Metabolomics StudiesAlterations linked to prostate cancer prognosis; reflects amino acid metabolism changes
Nutritional ResearchEvaluates protein quality and dietary impacts on health

Mechanism of Action

The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Biological Role Associated Pathways/Models Prognostic Value (AUC)
L-alpha-Amino-1H-pyrrole-1-hexanoic acid Hexanoic acid with pyrrole and α-amino group Sepsis prognosis biomarker; immunometabolic modulation Amino acid metabolism; sepsis models 0.830–0.892
Proline Cyclic secondary amine (pyrrolidine ring) Protein synthesis, osmoregulation, redox balance Collagen synthesis; urea cycle Not applicable
Indoleacetic acid Tryptophan derivative with indole ring Plant hormone; sepsis prognosis biomarker Tryptophan metabolism; sepsis Model 1 0.881
Pyrrolidine Cyclic amine (5-membered ring) Precursor for alkaloids; sepsis prognosis (Model 3) Secondary metabolism; sepsis Model 3 0.892
Phenylalanyl-Tryptophan Dipeptide (Phe-Trp) Upregulated in metabolic stress (hoof deformation) Peptide metabolism Not reported

Key Observations:

Structural Uniqueness: Unlike proline (a cyclic secondary amine), this compound features a linear hexanoic chain with a pyrrole ring, enabling distinct interactions in metabolic pathways .

Functional Role in Sepsis: While indoleacetic acid (a tryptophan metabolite) and pyrrolidine are co-featured in sepsis prognostic models, they operate via divergent pathways. Indoleacetic acid reflects tryptophan catabolism linked to immune modulation, whereas pyrrolidine may relate to bacterial toxin neutralization or antibiotic synthesis . In contrast, this compound’s association with lymphocyte counts and SOFA scores suggests a direct role in immune-endothelial dysfunction .

Metabolic Context: In hoof-deformed cows, this compound’s elevation parallels phenylalanyl-tryptophan, indicating shared stress-response pathways, though their structural dissimilarity implies non-overlapping mechanistic roles .

Prognostic Performance vs. Compounding Metabolites

In sepsis models, this compound (Model 2) demonstrates comparable specificity (72.09–78.72%) and AUC (0.830) to indoleacetic acid (Model 1: AUC 0.881) and pyrrolidine (Model 3: AUC 0.892) . However, its integration with clinical parameters (e.g., SOFA score) enhances its utility for hospital mortality prediction, whereas pyrrolidine’s association with dopamine highlights catecholamine-related pathways .

Immunometabolic Subtyping

In immunometabolic profiling, this compound is enriched in the C3 subtype alongside fasoracetam (a nootropic) and methyl sorbate, contrasting with C1 (N-lauroyl lysine) and C2 (3-deoxy-D-manno-octulosonate) subtypes.

Q & A

Basic Research Questions

Q. How can L-alpha-Amino-1H-pyrrole-1-hexanoic acid be identified and quantified in biological samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) for precise identification. The compound’s HMDB ID (HMDB0040551) serves as a key identifier in metabolomics databases . UV spectroscopy (λmax 245 nm and 290 nm in aqueous solutions) can supplement quantification in purified samples .

Q. What metabolic pathways involve this compound?

  • Findings : The compound is associated with amino acid metabolism and fatty acid pathways, particularly in sepsis. It is linked to dysregulated host responses in critically ill patients, as observed in ICU metabolomic profiles . Further pathway mapping via tools like KEGG or MetaCyc is recommended to elucidate its enzymatic interactions.

Q. What clinical parameters are commonly measured alongside this compound in sepsis studies?

  • Key Parameters : Lymphocyte count, alkaline phosphatase (ALP), and SOFA score are statistically integrated with this compound in prognostic models. These parameters reflect immune dysfunction, organ failure, and disease severity .

Advanced Research Questions

Q. How is this compound integrated into predictive models for sepsis prognosis?

  • Experimental Design :

  • Model Construction : Multivariate logistic regression combines metabolites (e.g., this compound) and clinical indicators (lymphocyte count, ALP, SOFA).
  • Performance Metrics : Model 2 (including this compound) predicts hospital mortality with 73.58% sensitivity, 72.09% specificity, and AUC 0.830 .
  • Equation : Hospital prognosis model:
    PRE = 1/(1 + EXP(–(–3.424 + 1.307lymph# – 0.01ALP + 0.182SOFA + 0.551This compound))) .

Q. How to address contradictions in metabolite significance across sepsis studies?

  • Resolution Strategy :

Cross-Validation : Replicate findings in multi-center cohorts to confirm the compound’s prognostic role.

Multi-Omics Integration : Combine metabolomics with proteomics/genomics to identify confounding factors (e.g., dopamine receptor interactions in sepsis ).

Adjust for Heterogeneity : Stratify patients by comorbidities (e.g., diabetes) or treatment protocols (e.g., pressor drug use) to isolate metabolite effects .

Q. What experimental controls are critical when studying this compound in immunometabolism?

  • Best Practices :

  • Sample Preparation : Use anticoagulants (e.g., EDTA) to prevent metabolite degradation in blood samples.
  • Batch Correction : Normalize LC-MS data to account for instrument drift across runs.
  • Blind Analysis : Mask survival/death outcomes during metabolite profiling to avoid bias .

Q. Can this compound serve as a biomarker beyond sepsis, such as in cancer research?

  • Emerging Evidence : In colorectal cancer, this compound is enriched in immunometabolic subtypes (C3), suggesting a role in tumor microenvironments. However, validation in larger oncology cohorts is needed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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